Potassium 2-hydroxy-2-methylsuccinate
描述
Potassium 2-hydroxy-2-methylsuccinate (C₅H₈K₂O₆, molecular weight 242.31 g/mol, CAS 1030365-02-6) is an endogenous metabolite structurally related to citramalic acid (2-hydroxy-2-methylsuccinic acid) . It exists as a dipotassium salt, enhancing its solubility in polar solvents like dimethyl sulfoxide (DMSO) (10 mM solubility) . The compound is utilized in pharmaceutical research, particularly in metabolic studies, due to its role in inhibiting malate production and modulating enzymatic pathways . Storage requires stringent conditions: powder forms are stable at -20°C for up to 3 years, while solvent formulations require -80°C for 1–2 years .
属性
IUPAC Name |
dipotassium;2-hydroxy-2-methylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUJDUIBZISHE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6K2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036481 | |
| Record name | Potassium 2-hydroxy-2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030365-02-6 | |
| Record name | Potassium 2-hydroxy-2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
合成路线和反应条件: 2-羟基-2-甲基琥珀酸钾可以通过将 2-羟基-2-甲基琥珀酸与氢氧化钾中和合成。该反应通常包括将 2-羟基-2-甲基琥珀酸溶解在水中,然后逐渐加入氢氧化钾,直至 pH 值达到中性。 然后蒸发所得溶液,得到钾盐 .
工业生产方法: 2-羟基-2-甲基琥珀酸钾的工业生产遵循类似的过程,但规模更大。仔细控制反应条件,以确保高纯度和高产率。 产品通常被结晶和干燥以获得最终化合物 .
化学反应分析
Decarboxylation Reactions
The compound undergoes thermal or catalytic decarboxylation, losing CO₂ to form methylsuccinic acid derivatives. Key pathways include:
-
Thermal Decarboxylation : At 150–250°C, one carboxylate group decarboxylates, yielding potassium methylsuccinate .
-
Catalytic Decarboxylation : Metal catalysts (e.g., Pd, Rh) under hydrogen pressure accelerate decarboxylation while suppressing side reactions .
| Condition | Product | Catalyst | Efficiency |
|---|---|---|---|
| 225°C, 4 bar H₂ | Methylsuccinic acid (67–85%) | Pd/Rh | High |
| 200°C, no catalyst | Mixed byproducts (e.g., acetone) | None | Low |
Halodecarboxylation
Under halogenation conditions (e.g., Br₂ or Cl₂), the compound participates in radical-mediated halodecarboxylation. The mechanism involves:
-
Formation of acyl hypobromite intermediates.
-
Homolytic cleavage to generate alkyl radicals.
Example Reaction :
| Halogen Source | Temperature | Key Radical Intermediates |
|---|---|---|
| Br₂ in CCl₄ | 80–100°C | Acyloxy (RCOO- ), Alkyl (R- ) |
| Cl₂ with HgO | 50–70°C | Mercury-halogen complexes |
Dehydration and Cyclization
Controlled dehydration (e.g., using H₂SO₄ or P₂O₅) leads to intramolecular cyclization, forming methylsuccinic anhydride :
| Dehydration Agent | Temperature | Anhydride Yield |
|---|---|---|
| H₂SO₄ | 120°C | 50–60% |
| Zeolite 4A | 180°C | 35–40% |
Biological and Metabolic Reactions
In metabolic pathways, the compound acts as an intermediate in the citric acid cycle, participating in:
-
Enzymatic Dehydrogenation : Converted to 2-methylfumarate via mitochondrial enzymes .
-
Isomerization : Forms mesaconic acid under acidic conditions .
Key Reaction Comparison Table
| Reaction Type | Conditions | Primary Product | Byproducts |
|---|---|---|---|
| Neutralization | Aqueous KOH, 25–50°C | Dipotassium salt | H₂O |
| Thermal Decarboxylation | 150–250°C, inert atmosphere | Methylsuccinic acid | CO₂ |
| Halodecarboxylation (Br₂) | Br₂/CCl₄, 80–100°C | 2-Bromo-2-methylsuccinate | KBr, CO₂ |
| Dehydration | H₂SO₄, 120°C | Methylsuccinic anhydride | H₂O |
科学研究应用
Metabolic Research
Potassium 2-hydroxy-2-methylsuccinate plays a significant role in metabolic pathways. It is recognized as an endogenous metabolite involved in the tricarboxylic acid cycle and has implications for energy metabolism. Research indicates that this compound can influence insulin secretion through its effects on mitochondrial function and ATP production. Notably, studies have shown that while it raises NADH and ATP levels, it does not stimulate insulin secretion in certain conditions, highlighting its complex role in metabolic signaling .
Pharmaceutical Applications
The compound has been investigated for its potential in drug development, particularly in the context of anti-infection therapies. It exhibits activity against various pathogens, including bacteria and viruses. For instance, this compound has been studied for its efficacy against HIV, influenza virus, and other viral infections. Its ability to modulate immune responses and apoptosis pathways makes it a candidate for developing new therapeutic agents .
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Specific Pathogens | Observed Activity |
|---|---|---|
| Bacterial | E. coli, Staphylococcus | Inhibitory effects reported |
| Viral | HIV, Influenza | Potential antiviral properties |
| Fungal | Candida spp. | Antifungal activity noted |
Biochemical Studies
In biochemical research, this compound serves as a substrate for various enzymatic reactions. Its structural properties allow it to participate in studies involving metabolic enzymes and signaling pathways. The compound's interactions with proteins involved in apoptosis and cell cycle regulation are of particular interest .
Nutritional Science
The compound is also explored within the field of nutritional science due to its role as a plant metabolite. It can be found in certain fruits and vegetables and is studied for its potential health benefits related to metabolic health and disease prevention .
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study 1 : A study on its effects on insulin secretion demonstrated that while it raised ATP levels, it did not close KATP channels effectively under certain conditions, suggesting a nuanced role in glucose metabolism .
- Case Study 2 : Research into its antimicrobial properties showed promising results against specific strains of bacteria, indicating potential for use in developing new antibiotics .
作用机制
2-羟基-2-甲基琥珀酸钾的作用机制涉及它在各种生化途径中作为代谢物的作用。它与酶和其他分子靶标相互作用以影响代谢过程。 具体的途径和靶标取决于其在研究中的使用环境 .
类似化合物:
葡萄糖酸钾: 具有螯合特性的氧化羧酸。
磷酸肌酸钠二碱四水合物: 用于骨骼肌代谢。
甘氨胆酸钠盐: 一种参与脂肪吸收的胆汁酸.
独特性: 2-羟基-2-甲基琥珀酸钾的独特性在于它作为内源性代谢物的特殊作用及其参与不同的代谢途径。 它的化学结构和反应性也使其与类似化合物区分开来 .
相似化合物的比较
Key Observations :
- Functional Groups : this compound lacks the phenyl or sulphonate moieties found in analogs, limiting its use in surfactant applications but enhancing biocompatibility .
- Ionic Character : The dipotassium form improves aqueous solubility compared to the free acid (citramalic acid), which is sparingly soluble in water .
生物活性
Potassium 2-hydroxy-2-methylsuccinate, also known as potassium 2-hydroxy-2-methylbutanedioate, is an endogenous metabolite with significant biological activity. This compound plays a crucial role in various metabolic pathways and has garnered interest for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in health and disease.
- Chemical Formula : CHKO
- Molecular Weight : Approximately 224.29 g/mol
- Appearance : White crystalline solid
- CAS Number : 1030365-02-6
This compound acts primarily as a metabolite involved in energy metabolism. It influences several biochemical pathways, particularly those related to:
- Enzymatic Activity : It has been shown to interact with various enzymes, potentially modulating their activity and thereby influencing metabolic processes.
- Cellular Metabolism : As an endogenous metabolite, it plays a role in the regulation of energy production and utilization within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Energy Metabolism : It is involved in the tricarboxylic acid (TCA) cycle, contributing to ATP production.
- Antioxidant Properties : Some studies suggest it may have antioxidant effects, helping to mitigate oxidative stress within cells.
- Potential Therapeutic Effects : Ongoing research is exploring its role in metabolic disorders and other health conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their chemical structure and biological functions:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | CHKO | Endogenous metabolite involved in unique metabolic pathways |
| Potassium gluconate | CHKO | Known for its chelating properties |
| Sodium creatine phosphate dibasic tetrahydrate | CHNNaOP | Involved in energy metabolism in skeletal muscle |
| Glycochenodeoxycholic acid sodium salt | CHNaOS | Functions as a bile salt aiding fat absorption |
| Citramalic acid | CHO | A hydroxy fatty acid involved in various metabolic processes |
Case Studies and Research Findings
- Metabolic Profiling Studies : Research utilizing NMR spectroscopy has identified this compound as a significant biomarker in various metabolic conditions. For instance, studies on urine samples from patients with inflammatory bowel disease (IBD) highlighted alterations in the levels of this metabolite compared to healthy controls, suggesting its potential role in disease monitoring and management .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing. Preliminary findings indicate that it may enhance metabolic efficiency and could be beneficial in managing conditions like obesity and diabetes through its regulatory effects on energy metabolism .
- Safety and Toxicology : While this compound is generally recognized as safe when used appropriately, it does carry some irritant properties as indicated by safety data sheets . Care should be taken to avoid direct contact with skin or eyes.
常见问题
Basic Research Questions
Q. What are the structural identification parameters and characterization methods for Potassium 2-hydroxy-2-methylsuccinate?
- Answer : The compound is identified by its CAS No. 1030365-02-6, molecular formula C₅H₆K₂O₅ (anhydrous) or C₅H₈K₂O₆ (monohydrate), and molecular weight 224.29 (anhydrous) or 242.31 (monohydrate). Structural confirmation requires techniques like nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments and mass spectrometry (MS) for molecular ion peaks. Note discrepancies in reported molecular weights arise from hydration states (e.g., monohydrate vs. anhydrous forms) .
Q. How does this compound function as an endogenous metabolite?
- Answer : It is an analog of malic acid and inhibits malate production, potentially modulating tricarboxylic acid (TCA) cycle intermediates. Researchers should validate its metabolic role using isotopic tracing (e.g., ¹³C-labeled compounds) in cell cultures or animal models, coupled with LC-MS/MS quantification of downstream metabolites .
Q. What are the solubility and storage protocols for this compound in experimental settings?
- Answer : The compound is slightly soluble in DMSO (10 mM). For long-term stability, store the powder at -20°C (3 years) or in solvent at -80°C (1–2 years). Centrifugation and filtration (0.22 µm filters) are recommended to clarify solutions before use .
Advanced Research Questions
Q. How can enzymatic synthesis of (R)-2-hydroxy-2-methylsuccinate be optimized for stereochemical purity?
- Answer : Malease (maleate hydratase) catalyzes the hydration of 2-methylmaleate (citraconate) to yield the (R)-enantiomer. Optimize reaction conditions (pH, temperature) and validate stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy. Contaminating stereoisomers may require recrystallization or enzymatic resolution .
Q. What methodologies ensure ≥99% purity of this compound for in vitro assays?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 210 nm) or charged aerosol detection (CAD) is used to assess purity. Calibrate against certified reference standards (e.g., NIST-traceable materials) and confirm absence of residual solvents via gas chromatography (GC) .
Q. How should researchers address discrepancies in reported molecular weights and hydration states?
- Answer : Thermogravimetric analysis (TGA) or Karl Fischer titration can determine hydration content. For example, a monohydrate (242.31 g/mol) vs. anhydrous form (224.29 g/mol) explains molecular weight variations. Always specify hydration state in publications to avoid replication issues .
Q. What experimental designs are robust for studying metabolic inhibition by this compound?
- Answer : Use dose-response assays in hepatocyte or mitochondrial models, measuring malate depletion via enzymatic assays (e.g., malate dehydrogenase-coupled NADH detection). Include controls for off-target effects (e.g., siRNA knockdown of target enzymes) and validate findings with CRISPR-Cas9 gene-edited cell lines .
Q. How can systematic reviews reconcile conflicting data on this metabolite’s role in disease models?
- Answer : Follow COSMOS-E guidelines: Define inclusion/exclusion criteria (e.g., preclinical vs. clinical studies), assess bias via ROBINS-I tool, and perform meta-regression to account for variables like dosage or model species. Conflicting results may arise from interspecies differences in metabolic flux .
Methodological Notes
- Analytical Validation : Cross-validate HPLC retention times with synthetic standards and spike recovery experiments to ensure quantification accuracy .
- Data Reproducibility : Replicate experiments across independent labs using harmonized protocols (e.g., standardized buffer compositions, incubation times) .
- Ethical Compliance : Adhere to institutional guidelines for metabolite studies in animal models, including ethical review board approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
